(Z)-methyl 2-(6-bromo-2-((2,6-difluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It has a bromo group attached at the 6th position and a 2,6-difluorobenzoyl imino group attached at the 2nd position of the benzo[d]thiazole ring. An acetate group is attached through a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazole ring, the introduction of the bromo and difluorobenzoyl imino groups, and the attachment of the acetate group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzo[d]thiazole ring, with the various substituents attached at the specified positions. The presence of the bromo, difluorobenzoyl imino, and acetate groups would likely have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromo group might be susceptible to nucleophilic substitution reactions, while the imino group could potentially engage in reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo and difluorobenzoyl imino groups might increase its density and boiling point compared to benzo[d]thiazole .Scientific Research Applications
Synthesis and Characterization
Benzothiazole derivatives are synthesized and characterized for their potential applications in various fields. For example, Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, which were characterized through techniques like FT-IR, NMR, and mass spectroscopy. These compounds exhibited antimicrobial activity against human epidemic causing bacterial strains, showcasing their potential in medical research applications (Mishra et al., 2019).
Antimicrobial and Biological Activities
Research on benzothiazole derivatives has shown promising antimicrobial and biological activities. Ali et al. (2012) designed and synthesized novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates, demonstrating their efficacy as aldose reductase inhibitors with potential applications in treating diabetic complications (Ali et al., 2012).
Molecular Modeling and Drug Design
The structure-activity relationships of benzothiazole derivatives are also explored through molecular modeling techniques to design novel drugs. For instance, Hassan (2018) prepared a new Schiff base derived from Mebendazol and 2-Aminobenzothaizol, which was characterized and evaluated for its biological activity against various pathogens, highlighting the compound's potential in drug discovery (Hassan, 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[6-bromo-2-(2,6-difluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrF2N2O3S/c1-25-14(23)8-22-12-6-5-9(18)7-13(12)26-17(22)21-16(24)15-10(19)3-2-4-11(15)20/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIOUBMMPXZLKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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